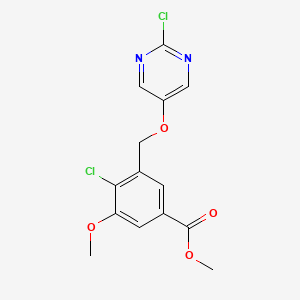
Trt-Dab(Fmoc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trt-Dab(Fmoc)-OH, also known as Trityl-Dab(Fmoc)-OH, is a compound used in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid (Dab) and is protected by two groups: the trityl (Trt) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Dab(Fmoc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The trityl group is introduced to protect the primary amino group, while the Fmoc group is used to protect the secondary amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine to facilitate the protection reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purity of the final product is ensured through various purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Trt-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the trityl and Fmoc protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The trityl group is typically removed using trifluoroacetic acid (TFA), while the Fmoc group is removed using piperidine in dimethylformamide (DMF).
Coupling: Common reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
科学的研究の応用
Trt-Dab(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Helps in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications, including cosmetics and food additives.
作用機序
The mechanism of action of Trt-Dab(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The trityl group protects the primary amino group, while the Fmoc group protects the secondary amino group. These groups are removed at specific stages to allow for the sequential addition of amino acids.
類似化合物との比較
Similar Compounds
Trt-Lys(Fmoc)-OH: Similar structure but with lysine instead of 2,4-diaminobutyric acid.
Trt-Orn(Fmoc)-OH: Contains ornithine instead of 2,4-diaminobutyric acid.
Uniqueness
Trt-Dab(Fmoc)-OH is unique due to the presence of the 2,4-diaminobutyric acid moiety, which provides distinct properties in peptide synthesis. The combination of trityl and Fmoc protecting groups allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.
特性
分子式 |
C38H34N2O4 |
|---|---|
分子量 |
582.7 g/mol |
IUPAC名 |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C38H34N2O4/c41-36(42)35(24-25-39-37(43)44-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35,40H,24-26H2,(H,39,43)(H,41,42)/t35-/m0/s1 |
InChIキー |
JMFPYXLXMLDIOH-DHUJRADRSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)
